Propane-1,3-diyl bis(3-oxobutanoate)
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Overview
Description
Propane-1,3-diyl bis(3-oxobutanoate) is an organic compound with the molecular formula C11H16O6 and a molecular weight of 244.24 g/mol . It is classified as an ester and contains two ester functional groups and two ketone groups . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,3-diyl bis(3-oxobutanoate) can be synthesized through the esterification of 1,3-propanediol with 3-oxobutanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of Propane-1,3-diyl bis(3-oxobutanoate) involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity Propane-1,3-diyl bis(3-oxobutanoate) .
Chemical Reactions Analysis
Types of Reactions
Propane-1,3-diyl bis(3-oxobutanoate) undergoes various chemical reactions, including:
Oxidation: The ketone groups in the compound can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Propane-1,3-diyl bis(3-oxobutanoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Propane-1,3-diyl bis(3-oxobutanoate) involves its interaction with various molecular targets and pathways. The ester and ketone groups in the compound can undergo hydrolysis and reduction reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-diyl bis(3-oxobutanoate): Similar structure but with different positioning of ester groups.
Butane-1,4-diyl bis(3-oxobutanoate): Contains an additional carbon atom in the backbone.
Ethane-1,2-diyl bis(3-oxobutanoate): Shorter carbon chain compared to Propane-1,3-diyl bis(3-oxobutanoate).
Uniqueness
Propane-1,3-diyl bis(3-oxobutanoate) is unique due to its specific arrangement of ester and ketone groups, which confer distinct chemical reactivity and properties. This compound’s versatility in undergoing various chemical reactions makes it valuable in research and industrial applications .
Properties
IUPAC Name |
3-(3-oxobutanoyloxy)propyl 3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-8(12)6-10(14)16-4-3-5-17-11(15)7-9(2)13/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDCCJYZVQPSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCCOC(=O)CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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